molecular formula C27H38N2O2 B5207438 1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one

1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one

Cat. No.: B5207438
M. Wt: 422.6 g/mol
InChI Key: YUUBSGCENGXHCS-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a benzyl group and a cyclohexene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-Benzylpiperidine: This can be achieved by reacting piperidine with benzyl chloride under basic conditions.

    Cyclohexene Carbonylation: Cyclohexene is reacted with a carbonylating agent such as phosgene to introduce the carbonyl group.

    Coupling Reaction: The final step involves coupling the 4-benzylpiperidine with the cyclohexene carbonyl derivative using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-one: A simpler analog with similar structural features but lacking the cyclohexene carbonyl group.

    4-Amino-1-benzylpiperidine: Another related compound with an amino group instead of the carbonyl group.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one is unique due to its dual piperidine rings and the presence of both benzyl and cyclohexene carbonyl groups. This structural complexity provides it with distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O2/c30-26(28-17-15-24(16-18-28)21-23-7-3-1-4-8-23)12-11-22-13-19-29(20-14-22)27(31)25-9-5-2-6-10-25/h1,3-4,7-9,22,24H,2,5-6,10-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUBSGCENGXHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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